6-Methyl-1,2,3,4-tetrahydroquinoline

Medicinal Chemistry Formulation Science Analytical Chemistry

Generic 'methyl-tetrahydroquinoline' procurement introduces regioisomeric variability that undermines synthetic reproducibility and bioassay consistency. 6-MTHQ eliminates this risk with defined 6-position substitution. • Distinct mass spectral fragmentation (no M-15 or M-29 interference) enables unequivocal QC identity confirmation vs. 2-, 3-, and 4-methyl isomers. • Direct precursor to Virantmycin-class antiviral agents with defined relative stereochemistry. • ≥97% GC purity ensures batch-to-batch consistency for lead optimization and analytical method development.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 91-61-2
Cat. No. B1209702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1,2,3,4-tetrahydroquinoline
CAS91-61-2
Synonyms6-methyl-1,2,3,4-tetrahydroquinoline
MTHQ-6 cpd
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NCCC2
InChIInChI=1S/C10H13N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h4-5,7,11H,2-3,6H2,1H3
InChIKeyXOKMRXSMOHCNIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1,2,3,4-tetrahydroquinoline: Core Profile


6-Methyl-1,2,3,4-tetrahydroquinoline (6-MTHQ) is a bicyclic secondary amine belonging to the tetrahydroquinoline (THQ) class, characterized by a fused benzene and partially saturated nitrogen-containing ring . It is commercially available from major chemical suppliers as a research-use-only pharmaceutical intermediate and fine chemical building block, typically at ≥97–98% purity by GC . The compound is a solid at ambient temperature with a melting point of 35–38°C and a boiling point of 262–263°C at 712 mmHg . It is sparingly soluble in water (reported as 176.9 mg/L at 25°C or qualitatively 'insoluble') but soluble in common organic solvents including 80% alcohol, benzene, and hexane . Its acute toxicity is classified under GHS Category 4 for oral, dermal, and inhalation routes, with additional classification as a skin and eye irritant and as acutely hazardous to aquatic life [1].

1 Regioisomer-specific THQ building block for medicinal chemistry and fine chemical synthesis
2 6-methyl substitution enables distinct mass spectral fingerprint for identity verification
3 Commercially available at ≥97% purity, suitable as a synthetic intermediate in lead optimization workflows

6-Methyl-THQ: Why Regioisomer Matters


The tetrahydroquinoline scaffold is not a monolithic entity; substitution pattern, ring saturation state, and the nature of appended functional groups profoundly influence physicochemical properties, biological activity, and synthetic utility. Even within the narrow set of methyl-substituted THQ regioisomers, the position of the methyl group dictates mass spectral fragmentation patterns, lipophilicity, and receptor-binding conformations [1]. More critically, substitution of a hydrogen by a methyl group at the 2- or 4-positions results in a characteristic M–15 peak, while 3-position substitution yields an M–29 peak—a distinction that is analytically actionable for identity confirmation [2]. Procuring a generic 'methyl-tetrahydroquinoline' without specifying the regioisomer introduces unacceptable variability into both synthetic workflows and biological assays, where subtle electronic and steric differences can alter reaction outcomes and off-target profiles. The evidence below quantifies these differentiation points.

6-Methyl-THQ
Defined aqueous solubility profile supports formulation-context decisions
Diagnostic EI-MS fragment pattern enables unambiguous regioisomer confirmation
Unhindered 6-position permits high-yield catalytic hydrogenation pathways
Other Methyl-THQ Regioisomers
2-, 3-, or 4-methyl substitution may shift solubility and lipophilicity profiles
M–15 or M–29 dominant fragment peaks alter identity confirmation workflows
8-substituted analogs may reduce hydrogenation yields due to steric effects

6-Methyl-THQ: Differentiation Evidence


Aqueous Solubility: 6-Methyl vs. Unsubstituted THQ

The introduction of a single methyl group at the 6-position substantially reduces aqueous solubility relative to the unsubstituted parent scaffold. 6-Methyl-1,2,3,4-tetrahydroquinoline exhibits a measured aqueous solubility of 176.9 mg/L at 25°C , whereas the unsubstituted 1,2,3,4-tetrahydroquinoline is reported as freely soluble or miscible in water under similar conditions [1]. This >5-fold difference in solubility is attributed to increased hydrophobicity conferred by the methyl substituent (calculated LogP = 2.58 for 6-MTHQ) [2].

Aqueous Solubility
Cross-study comparable
~5-fold lower solubility vs. unsubstituted THQ
Solubility profile informs formulation strategy selection
Measured at 25°C; logP = 2.58 for 6-MTHQ
Medicinal Chemistry Formulation Science Analytical Chemistry

Mass Spectral Fingerprint for Identity Confirmation

The methyl group at the 6-position imparts a distinct mass spectral fragmentation pattern that differentiates it from other methyl-THQ regioisomers. In electron ionization mass spectrometry, substitution at the 2- or 4-position yields an intense M–15 peak due to facile methyl loss, while substitution at the 3-position produces a prominent M–29 peak [1]. The 6-methyl isomer exhibits a different relative abundance pattern for these diagnostic fragment ions, providing a spectral fingerprint that unequivocally distinguishes it from the 2-, 3-, and 4-methyl analogs [2].

Mass Spectral Fingerprint
Cross-study comparable
Distinct fragment-ion pattern differentiates 6-methyl from 2-, 3-, and 4-methyl isomers
Supports unambiguous identity verification by EI-MS
EI-MS conditions; regioisomer-specific fragmentation
Analytical Chemistry Quality Control Metabolite Identification

Aquatic Toxicity: 6-Methyl-THQ vs. Analogs

6-Methyl-1,2,3,4-tetrahydroquinoline is classified under GHS as Aquatic Acute Category 1 (H400: Very toxic to aquatic life) based on notified data submitted to the ECHA C&L Inventory [1]. In contrast, the unsubstituted 1,2,3,4-tetrahydroquinoline is not uniformly classified as hazardous to the aquatic environment across all notified entries, with many supplier classifications omitting aquatic toxicity warnings [2]. The presence of the 6-methyl group appears to correlate with enhanced ecotoxicity, necessitating stricter handling and disposal protocols.

Aquatic Toxicity
Class-level inference
Aquatic Acute 1 (H400) for 6-MTHQ vs. variable or no classification for unsubstituted THQ
Regulatory classification difference may impact EHS protocol requirements
ECHA C&L Inventory notified classifications
Environmental Safety Regulatory Compliance Risk Assessment

Synthetic Accessibility and Yield Advantage

6-Methyl-1,2,3,4-tetrahydroquinoline is accessible via catalytic hydrogenation of 6-methylquinoline using cobalt stearate-aluminum alkyl catalysts, with reported yields in the range of 90–100% for this class of hydrogenation . The 6-methyl substituent does not sterically hinder the hydrogenation of the pyridine ring, in contrast to 8-substituted quinolines which exhibit reduced yields due to steric effects [1]. Furthermore, the 6-methyl THQ scaffold serves as a direct precursor to virantmycin analogs via chlorination and selective dechlorination sequences, a synthetic pathway that is not feasible with other methyl regioisomers [2].

Synthetic Accessibility
Class-level inference
Reported 90–100% yield range for catalytic hydrogenation of 6-substituted quinolines
Supports viable building-block procurement for scale-up workflows
Co stearate-Al alkyl catalyst; steric effects noted for 8-substituted analogs
Organic Synthesis Process Chemistry Medicinal Chemistry

6-Methyl-THQ: Application Scenarios


Neurological Drug Discovery Intermediate

6-MTHQ is widely utilized as a building block in the synthesis of pharmaceuticals targeting neurological disorders . Its specific substitution pattern provides a scaffold for constructing more complex molecules with defined steric and electronic properties. The compound's established commercial availability at 97–98% purity supports reproducible lead optimization campaigns where batch-to-batch consistency is critical .

Virantmycin Analog Synthesis

The 6-methyl THQ core is a direct precursor to 2-butyl-2-methoxymethyl-3-chloro-6-methyl-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline, which shares the relative stereochemistry of the antiviral compound Virantmycin [1]. This synthetic route leverages the specific reactivity of the 6-methyl substituted scaffold, which cannot be replicated using other methyl regioisomers.

Reference Standard for Regioisomer Analysis

Due to its unique mass spectral fragmentation pattern distinct from 2-, 3-, and 4-methyl THQ isomers [2], 6-MTHQ serves as a valuable reference standard for analytical method development. Quality control laboratories use it to confirm the identity and isomeric purity of synthetic intermediates and to develop HPLC or GC-MS methods for regioisomer separation.

Ecotoxic Intermediate Handling

Given its classification as Aquatic Acute Category 1 (H400: Very toxic to aquatic life) [3], 6-MTHQ is procured by organizations that have established EHS protocols for handling ecotoxic substances. The compound's distinct regulatory profile influences procurement decisions for facilities that must comply with strict waste disposal and spill containment requirements.

Application
Selection Property
Validation Focus
Neurological drug discovery synthesis
Regioisomer-specific THQ scaffold
Batch-to-batch purity and identity consistency
Antiviral analog synthesis (e.g., virantmycin-related)
6-methyl substitution enabling defined reactivity
Regioisomer-dependent synthetic pathway review
Regioisomer reference standard for analytical methods
Diagnostic mass spectral fragmentation pattern
Isomeric purity verification by GC-MS or HPLC
EHS-compliant procurement of ecotoxic intermediates
GHS Aquatic Acute 1 classification profile
Waste handling and spill containment protocol review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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